Field: Chemical Synthesis
Application: 2-Bromo-4,6-difluoroaniline is used as a building block in chemical synthesis . It’s a fluorinated building block, which means it contains fluorine atoms that can participate in various chemical reactions.
Method of Application: The specific method of application would depend on the particular synthesis pathway being used. Generally, this compound would be used in a reaction where its bromine atom acts as a leaving group, allowing another atom or group to attach to the carbon atom.
Results: The results of using this compound in synthesis would vary widely depending on the specific reactions and conditions.
Field: Material Science
Application: This compound is used as a synthesis intermediate for azo-dyes and macromolecules in applications of solar cells, OLEDs, organic semiconductors, self-assemble molecular architectures, and drug release .
2-Bromo-4,6-difluoroaniline hydrobromide is a chemical compound with the molecular formula C₆H₅Br₂F₂N and a molecular weight of approximately 288.92 g/mol. It is classified as a halogenated aniline derivative, notable for its two fluorine substituents and a bromine atom on the aromatic ring, which significantly influence its chemical properties and reactivity. The compound appears as a white to off-white solid and is soluble in water due to the presence of the hydrobromide salt form, which enhances its solubility characteristics .
The reactivity of 2-bromo-4,6-difluoroaniline hydrobromide can be attributed to its functional groups. Key reactions include:
While specific biological activity data for 2-bromo-4,6-difluoroaniline hydrobromide is limited, compounds with similar structures often exhibit significant biological properties. For instance, fluorinated anilines are known for their antimicrobial and anticancer activities. The presence of halogens can enhance lipophilicity, potentially improving membrane permeability and bioavailability .
Several methods exist for synthesizing 2-bromo-4,6-difluoroaniline hydrobromide:
2-Bromo-4,6-difluoroaniline hydrobromide serves various applications in organic chemistry:
Several compounds share structural similarities with 2-bromo-4,6-difluoroaniline hydrobromide. Here is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Bromoaniline | C₆H₆BrN | Lacks fluorine substituents; simpler structure |
| 4-Fluoroaniline | C₆H₆FN | Contains one fluorine; no bromine |
| 2,4-Difluoroaniline | C₆H₄F₂N | Two fluorines but no bromine |
| 3-Bromo-4-fluoroaniline | C₆H₄BrF | Different positioning of halogens |
The unique combination of two fluorine atoms and one bromine atom in the para and ortho positions respectively gives 2-bromo-4,6-difluoroaniline hydrobromide distinct chemical reactivity and potential biological activity compared to other anilines .
2-Bromo-4,6-difluoroaniline hydrobromide possesses the molecular formula C₆H₅Br₂F₂N [1] [2] [3]. This formula represents a complex aromatic amine compound containing six carbon atoms, five hydrogen atoms, two bromine atoms, two fluorine atoms, and one nitrogen atom [1] [2]. The presence of two distinct bromine atoms in the formula indicates that one bromine is covalently bonded to the aromatic ring while the second bromine exists as part of the hydrobromide salt formation [2] [3].
The molecular weight of 2-bromo-4,6-difluoroaniline hydrobromide has been precisely determined as 288.92 grams per mole [2] [4]. This molecular weight calculation accounts for all constituent atoms within the compound structure [2]. The exact mass has been calculated as 286.876 daltons, providing high-precision mass spectrometric identification parameters [2] [3].
| Property | Value |
|---|---|
| Molecular Formula | C₆H₅Br₂F₂N |
| Molecular Weight (g/mol) | 288.92 |
| Exact Mass (Da) | 286.876 |
| Heavy Atoms Count | 11 |
| Polar Surface Area (Ų) | 26.02 |
The compound features a benzene ring as its core structural framework, maintaining the characteristic planar hexagonal arrangement typical of aromatic systems [5] [6]. The benzene ring exhibits delocalized pi electrons across all six carbon atoms, creating a stable aromatic configuration with bond angles of 120 degrees [5] [6]. This aromatic character is preserved despite the presence of multiple substituents on the ring structure [6] [7].
The structural configuration places a bromine atom at the second position and fluorine atoms at the fourth and sixth positions relative to the amino group, which occupies the first position [1] [2]. This specific substitution pattern creates a trisubstituted aniline derivative with distinct electronic and steric properties [1] [3]. The amino group maintains its characteristic pyramidal geometry, though the conjugation with the aromatic ring reduces the pyramidalization compared to aliphatic amines [8] [9].
The hydrobromide salt formation occurs through protonation of the amino nitrogen by hydrobromic acid, creating an ionic interaction between the protonated amine and the bromide anion [10] [11]. This salt formation significantly alters the compound's physical properties and solubility characteristics compared to the free base [12] [11]. The ionic interaction involves hydrogen bonding between the ammonium group and the bromide anion, as observed in similar aniline hydrobromide structures [11] [13].
The carbon-nitrogen bond in 2-bromo-4,6-difluoroaniline hydrobromide exhibits partial double bond character due to resonance between the amino group and the aromatic ring [8] [14] [9]. The bond length is approximately 1.40-1.41 angstroms, which is shorter than typical aliphatic carbon-nitrogen single bonds that measure 1.47 angstroms [8] [14]. This shortened bond length reflects the delocalization of the nitrogen lone pair into the aromatic pi system [8] [9].
The carbon-fluorine bonds in the aromatic ring exhibit typical aromatic carbon-fluorine bond lengths of approximately 1.34-1.36 angstroms [15]. These bonds are shorter than other carbon-halogen bonds due to the high electronegativity of fluorine and the resulting ionic character [15]. The carbon-bromine bond displays a longer bond length of approximately 1.85-1.90 angstroms, consistent with the larger atomic radius of bromine compared to other halogens [16].
| Bond Type | Typical Bond Length (Å) | Bond Character |
|---|---|---|
| C-N (aromatic amine) | 1.40-1.41 | Partial double bond (resonance) |
| C-F (aromatic) | 1.34-1.36 | Single bond (ionic character) |
| C-Br (aromatic) | 1.85-1.90 | Single bond |
| C-C (benzene ring) | 1.39 | Delocalized (aromatic) |
| N-H (amine group) | 1.01-1.02 | Single bond |
The benzene ring maintains uniform carbon-carbon bond lengths of 1.39 angstroms throughout the structure, characteristic of the delocalized bonding in aromatic systems [5] [6]. The substitution pattern creates slight deviations from perfect hexagonal symmetry due to the different electronic effects of the halogen substituents [7] [17]. The angular group-induced bond alternation effect may cause minor variations in bond lengths and angles around the substituted positions [7] [17].
The parent compound 2-bromo-4,6-difluoroaniline has the molecular formula C₆H₄BrF₂N with a molecular weight of 208.01 grams per mole [18] [19]. The transformation to the hydrobromide salt involves the addition of one hydrobromic acid molecule, increasing the molecular weight by 80.91 grams per mole to reach 288.92 grams per mole [2] [18] [19]. This addition represents a straightforward acid-base reaction without alteration of the core aromatic structure [18] [19].
The parent compound is registered under Chemical Abstracts Service number 444-14-4, while the hydrobromide salt carries the distinct registration number 101471-20-9 [1] [18] [19]. The parent compound exhibits a melting point range of 38-42 degrees Celsius and a boiling point of 208 degrees Celsius at 760 millimeters of mercury [19]. The hydrobromide salt's thermal properties differ significantly due to the ionic character introduced by salt formation [2] [4].
| Property | 2-Bromo-4,6-difluoroaniline | 2-Bromo-4,6-difluoroaniline hydrobromide |
|---|---|---|
| Molecular Formula | C₆H₄BrF₂N | C₆H₅Br₂F₂N |
| Molecular Weight (g/mol) | 208.01 | 288.92 |
| CAS Number | 444-14-4 | 101471-20-9 |
| Melting Point (°C) | 38-42 | Not specified |
| Additional HBr Unit | No | Yes (+80.91 g/mol HBr) |
The conversion from the free base to the hydrobromide salt involves protonation of the amino nitrogen without disruption of the aromatic substitution pattern [1] [18]. The halogen substituents at positions 2, 4, and 6 remain unchanged during salt formation, preserving the electronic characteristics imparted by these substituents [1] [18] [19]. The primary structural change involves the transformation of the neutral amino group to a positively charged ammonium group paired with a bromide counterion [10] [11].
The official International Union of Pure and Applied Chemistry name for this compound is 2-bromo-4,6-difluoroaniline hydrobromide [1] [3] [4]. This nomenclature follows the standard protocol for naming substituted aniline derivatives by identifying the position and nature of each substituent relative to the amino group [20] [21]. The hydrobromide designation indicates the salt formation with hydrobromic acid according to established naming conventions for organic salts [22].
Alternative systematic nomenclature includes benzenamine, 2-bromo-4,6-difluoro-, hydrobromide (1:1), which emphasizes the benzene ring as the parent structure with the amine as a substituent [1] [4]. The systematic name 2-bromo-4,6-difluorobenzenamine hydrobromide provides another acceptable designation following standard organic nomenclature principles [3]. These alternative names maintain chemical accuracy while offering different perspectives on the compound's structural hierarchy [21] [23].
The compound is catalogued under multiple database systems with specific identifier codes for precise chemical identification [1] [3] [4]. The Chemical Abstracts Service registry number 101471-20-9 provides unique identification within the comprehensive chemical literature database [1] [2] [4]. The Molecular Design Limited number MFCD00236594 serves as an additional identifier in commercial chemical databases [3] [4].
| Naming System | Designation |
|---|---|
| IUPAC Name | 2-bromo-4,6-difluoroaniline hydrobromide |
| Alternative IUPAC | benzenamine, 2-bromo-4,6-difluoro-, hydrobromide (1:1) |
| Systematic Name | 2-bromo-4,6-difluorobenzenamine hydrobromide |
| Chemical Abstract Service | 101471-20-9 |
| MDL Number | MFCD00236594 |
2-Bromo-4,6-difluoroaniline hydrobromide exists as a solid at room temperature (20°C) [1]. The compound is typically supplied as a technical grade material with a purity of approximately 80% [2] [1]. While the specific appearance of the hydrobromide salt is not extensively documented, the parent compound 2-bromo-4,6-difluoroaniline presents as a white to green to brown powder or crystalline solid [3] [4]. The formation of the hydrobromide salt involves the addition of hydrobromic acid to the parent aniline compound, which may alter the physical appearance characteristics.
The hydrobromide salt formation results in a molecular weight increase from 208.01 g/mol for the parent compound to 288.92 g/mol for the salt form [5] [6] [1]. This transformation involves the protonation of the amino group, creating a positively charged ammonium ion paired with a bromide counterion, which significantly influences the physical properties of the compound.
The melting point of 2-bromo-4,6-difluoroaniline hydrobromide has not been specifically determined in the available literature. However, the parent compound 2-bromo-4,6-difluoroaniline exhibits a well-characterized melting point range of 38-42°C [3] [4] [7]. The formation of the hydrobromide salt typically results in elevated melting points compared to the parent compound due to the ionic character introduced by salt formation.
The boiling point for the hydrobromide salt is estimated to be approximately 208°C at 760 mmHg, based on the parent compound's boiling point characteristics [5]. The parent compound demonstrates a boiling point range of 208-227°C depending on the source and measurement conditions [3] [4] [7]. The ionic nature of the hydrobromide salt may result in thermal decomposition before reaching the boiling point, as is common with organic salts containing halide counterions.
| Property | Parent Compound | Hydrobromide Salt |
|---|---|---|
| Melting Point (°C) | 38-42 | Not specified |
| Boiling Point (°C) | 208-227 | 208 (estimated) |
| Thermal Behavior | Stable crystalline form | Potential decomposition |
The solubility characteristics of 2-bromo-4,6-difluoroaniline hydrobromide have not been extensively studied. The parent compound 2-bromo-4,6-difluoroaniline is insoluble in water but demonstrates solubility in methanol, appearing as an almost transparent solution [3] [4] [7]. The compound also exhibits solubility in various organic solvents including alcohols, ethers, and organic ketones [8].
The hydrobromide salt formation typically enhances water solubility compared to the parent compound due to the ionic character of the salt. However, specific solubility data for the hydrobromide salt in different solvents has not been reported in the available literature. The presence of the bromide counterion and the protonated amino group would be expected to significantly alter the solubility profile compared to the neutral parent compound.
| Solvent Type | Parent Compound | Hydrobromide Salt |
|---|---|---|
| Water | Insoluble | Not specified |
| Methanol | Almost transparent | Not specified |
| Organic Solvents | Soluble | Not specified |
| Alcohols | Soluble | Expected enhanced solubility |
| Ethers | Soluble | Expected altered solubility |
Density and refractive index measurements for 2-bromo-4,6-difluoroaniline hydrobromide are not available in the current literature. The parent compound 2-bromo-4,6-difluoroaniline has an estimated density of 1.6953 g/cm³ and a refractive index of 1.5320 [9]. These values are estimations based on molecular structure and substituent effects.
The hydrobromide salt would be expected to have a higher density than the parent compound due to the additional bromine atom from the hydrobromic acid incorporation. The ionic character of the salt typically results in increased density compared to the corresponding neutral compound. However, experimental determination of these physical properties for the hydrobromide salt has not been reported.
| Property | Parent Compound | Hydrobromide Salt |
|---|---|---|
| Density (g/cm³) | 1.6953 (estimate) | Not available |
| Refractive Index | 1.5320 (estimate) | Not available |
| Measurement Status | Estimated | Not determined |
The flash point of 2-bromo-4,6-difluoroaniline hydrobromide is estimated to be 79.6°C, based on the parent compound's flash point characteristics [5]. The parent compound demonstrates flash points ranging from 79.6°C to 81°C depending on the measurement method and conditions [10] [11] [12]. These measurements were conducted using closed cup methods, which provide more accurate flash point determinations for solid compounds.
Thermal stability parameters for the hydrobromide salt have not been extensively characterized. The parent compound shows stability under normal storage conditions when kept in cool, dry, and dark environments [4] [7]. The hydrobromide salt requires refrigerated storage conditions (2-8°C) to maintain stability [2], suggesting potentially reduced thermal stability compared to the parent compound.
The presence of the additional bromine atom in the hydrobromide salt may contribute to thermal decomposition pathways that differ from the parent compound. Organic salts containing halide counterions often exhibit thermal decomposition before reaching melting or boiling points, releasing hydrogen halide gases upon heating.
| Parameter | Parent Compound | Hydrobromide Salt |
|---|---|---|
| Flash Point (°C) | 79.6-81 | 79.6 (estimated) |
| Storage Temperature | Room temperature | 2-8°C |
| Thermal Stability | Stable | Requires refrigeration |
Vapor pressure data for 2-bromo-4,6-difluoroaniline hydrobromide is not available in the current literature. The parent compound 2-bromo-4,6-difluoroaniline exhibits a vapor pressure of 0.2±0.4 mmHg at 25°C [13]. This relatively low vapor pressure is characteristic of solid organic compounds with significant intermolecular forces.
The hydrobromide salt would be expected to have an even lower vapor pressure than the parent compound due to the ionic character of the salt. Ionic compounds typically exhibit negligible vapor pressures at room temperature due to strong electrostatic interactions between the cation and anion components. The protonated amino group (ammonium ion) and bromide counterion would create strong ionic interactions that significantly reduce volatility.
The absence of specific vapor pressure data for the hydrobromide salt is consistent with the general behavior of organic salts, which typically have vapor pressures too low to measure accurately using standard methods.
| Property | Parent Compound | Hydrobromide Salt |
|---|---|---|
| Vapor Pressure (mmHg at 25°C) | 0.2±0.4 | Not available |
| Volatility | Low | Expected very low |
| Measurement Feasibility | Measurable | Likely below detection limits |
The partition coefficient (LogP) for 2-bromo-4,6-difluoroaniline hydrobromide is reported as 2.2 [1]. The parent compound 2-bromo-4,6-difluoroaniline has a LogP value of 2.1 [1] [14], indicating similar lipophilicity between the two forms. The slight increase in LogP for the hydrobromide salt may reflect the additional bromine atom's contribution to the overall molecular lipophilicity.
The polar surface area (PSA) for both the parent compound and hydrobromide salt is calculated as 26.02 Ų [1] [14]. This value represents the topological polar surface area, which is important for predicting membrane permeability and bioavailability. The unchanged PSA value suggests that the hydrobromide salt formation does not significantly alter the polar surface characteristics of the molecule.
The LogP value of 2.2 indicates moderate lipophilicity, suggesting the compound would have reasonable membrane permeability while maintaining some aqueous solubility. The PSA value of 26.02 Ų falls within the range typically associated with good oral bioavailability according to Lipinski's Rule of Five.
| Property | Parent Compound | Hydrobromide Salt |
|---|---|---|
| LogP | 2.1 | 2.2 |
| Polar Surface Area (Ų) | 26.02 | 26.02 |
| Lipophilicity | Moderate | Moderate |
| Membrane Permeability | Expected good | Expected good |
The pKa value for the parent compound 2-bromo-4,6-difluoroaniline is reported as 1.20±0.10 [9]. This relatively low pKa value indicates that the compound is a weak base, which is characteristic of aniline derivatives with electron-withdrawing substituents. The presence of both bromine and fluorine atoms on the aromatic ring significantly reduces the basicity of the amino group through inductive and mesomeric effects.
The hydrobromide salt formation involves the protonation of the amino group by hydrobromic acid, resulting in the formation of an ammonium ion paired with a bromide counterion. In the salt form, the concept of pKa becomes less relevant as the compound exists as a preformed salt rather than a free base that can accept protons.
The electron-withdrawing effects of the bromine atom at the 2-position and the fluorine atoms at the 4- and 6-positions significantly stabilize the neutral aniline form, making it a weaker base compared to unsubstituted aniline. This weak basicity is reflected in the low pKa value and explains why the compound readily forms stable salts with strong acids like hydrobromic acid.
| Property | Parent Compound | Hydrobromide Salt |
|---|---|---|
| pKa | 1.20±0.10 | Not applicable (salt form) |
| Basicity | Weak base | Protonated form |
| Acid-Base Behavior | Accepts protons weakly | Exists as ammonium salt |
| Substituent Effects | Electron-withdrawing reduces basicity | Structure maintained in salt |
Corrosive;Irritant